molecular formula C7H10O2 B1610579 2-Methoxycyclohex-2-enone CAS No. 23740-37-6

2-Methoxycyclohex-2-enone

Cat. No. B1610579
CAS RN: 23740-37-6
M. Wt: 126.15 g/mol
InChI Key: KPVZWLCTHWRRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxycyclohex-2-enone, also known as MCH, is a chemical compound with the molecular formula C8H12O2. It is a colorless liquid with a characteristic odor and is used in various scientific research applications.

Scientific Research Applications

2-Methoxycyclohex-2-enone: A Comprehensive Analysis of Scientific Research Applications

Photocatalysis: 2-Methoxycyclohex-2-enone has been utilized in photocatalytic processes, particularly in enantioselective crossed intramolecular [2+2] photocycloaddition reactions. These reactions can be performed with high enantioselectivity under visible light when employing a chiral rhodium Lewis acid as a catalyst, which is significant for the synthesis of complex organic compounds .

Bioreduction and Disproportionation: This compound is also a subject of study in the context of bioreduction and disproportionation reactions. Research has been conducted on the NADH-dependent bioreduction and nicotinamide-free disproportionation using ene-reductases in various organic solvents, which is crucial for understanding the applicability of these enzymes in synthetic organic chemistry .

Antioxidant Properties: The antioxidant capacity of derivatives of 2-Methoxycyclohex-2-enone has been explored. For instance, tetraketones derived from this compound have shown significant antioxidant activity, which is tested through various procedures like DPPH, ABTS, and TAC assays. This indicates potential applications in pharmaceuticals and nutraceuticals where antioxidant properties are desired .

Synthesis and Spectroscopy: New synthetic routes involving 2-Methoxycyclohex-2-enone have been developed for creating compounds with potential antitumor properties. These methods include spectroscopic analysis and X-ray studies to understand the structure and function of the synthesized molecules .

properties

IUPAC Name

2-methoxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-7-5-3-2-4-6(7)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVZWLCTHWRRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500395
Record name 2-Methoxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxycyclohex-2-enone

CAS RN

23740-37-6
Record name 2-Methoxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxycyclohex-2-enone
Reactant of Route 2
2-Methoxycyclohex-2-enone
Reactant of Route 3
Reactant of Route 3
2-Methoxycyclohex-2-enone
Reactant of Route 4
2-Methoxycyclohex-2-enone
Reactant of Route 5
Reactant of Route 5
2-Methoxycyclohex-2-enone
Reactant of Route 6
Reactant of Route 6
2-Methoxycyclohex-2-enone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.